Nitazoxanide

Description

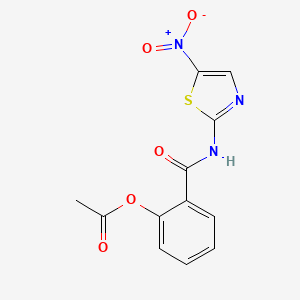

Structure

3D Structure

Propriétés

IUPAC Name |

[2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5S/c1-7(16)20-9-5-3-2-4-8(9)11(17)14-12-13-6-10(21-12)15(18)19/h2-6H,1H3,(H,13,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQNQNVDNTFHQSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)NC2=NC=C(S2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5033757 | |

| Record name | Nitazoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.55e-03 g/L | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55981-09-4 | |

| Record name | Nitazoxanide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55981-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitazoxanide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055981094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITAZOXANIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nitazoxanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5033757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-[N-(5-nitrothiazol-2-yl)carbamoyl]phenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.465 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITAZOXANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SOA12P041N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 °C | |

| Record name | Nitazoxanide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00507 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitazoxanide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014649 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Journey of Nitazoxanide: From Antiparasitic Origins to Broad-Spectrum Research Applications

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Originally synthesized in the 1970s, nitazoxanide has traversed a remarkable scientific journey from a targeted antiparasitic agent to a broad-spectrum antiviral and a subject of intense research across various therapeutic areas. This technical guide provides a comprehensive overview of the history, discovery, and multifaceted research applications of this compound. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of its scientific foundation, including detailed experimental protocols, extensive quantitative data, and a visualization of its complex mechanisms of action. The information presented herein is intended to facilitate further exploration and application of this versatile thiazolide in a research setting.

A Historical Perspective: The Discovery and Development of this compound

The story of this compound begins in the early 1970s with its initial synthesis.[1] It was discovered by French scientist Dr. Jean-François Rossignol at the Pasteur Institute.[2][3] Initial investigations revealed its activity against tapeworms.[2] Recognizing its potential, Dr. Rossignol co-founded Romark Laboratories in 1993 to further develop this compound as an anti-parasitic drug.[3][4]

The initial focus of development in the United States was on treating cryptosporidiosis, an infection that posed a significant threat to immunocompromised individuals, particularly those with AIDS.[2] After a series of controlled trials, this compound, under the brand name Alinia, received its first FDA approval in 2002 for the treatment of diarrhea caused by Cryptosporidium parvum and Giardia lamblia in pediatric patients, with approval for adults following in 2004.[5][6]

A pivotal shift in the research trajectory of this compound occurred with the discovery of its broad-spectrum antiviral properties. This led to the repurposing of the drug for various viral infections, including influenza, chronic hepatitis B and C, rotavirus, and norovirus gastroenteritis.[2][7] More recently, this compound has been investigated as a potential therapeutic for emerging viral threats, including coronaviruses.[8]

Table 1: A Timeline of Key Milestones in the History of this compound

| Year | Milestone | Reference(s) |

| Early 1970s | This compound is first synthesized. | [1] |

| 1974 | Dr. Jean-François Rossignol and R. Cavier discover this compound. | [3] |

| 1980s | Initial studies at the Pasteur Institute demonstrate activity against tapeworms. | [2] |

| 1993 | Dr. Jean-François Rossignol co-founds Romark Laboratories to develop this compound. | [3] |

| 2002 | The FDA approves Alinia (this compound) oral suspension for pediatric use against Cryptosporidium parvum and Giardia lamblia. | [5] |

| 2004 | FDA approval for Alinia tablets for the treatment of diarrhea caused by G. lamblia in adults. | [6] |

| 2014 | A significant publication highlights this compound as a first-in-class broad-spectrum antiviral agent, particularly for influenza. | [5] |

| 2015 | This compound enters Phase 3 clinical trials for the treatment of influenza. | [2] |

| 2020 | Generic this compound tablets are approved in the United States. | [2] |

| 2020-Present | Extensive research into the repurposing of this compound for COVID-19 and other viral diseases. | [8][9][10] |

Antiparasitic and Antimicrobial Activity: Quantitative Data

This compound's initial success stemmed from its potent activity against a wide range of protozoa and helminths. Its active metabolite, tizoxanide, is responsible for much of its therapeutic effect. The primary mechanism of action against anaerobic parasites is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for their anaerobic energy metabolism.[7][11]

Table 2: In Vitro Activity of this compound and Tizoxanide Against Selected Protozoa and Helminths

| Organism | Drug | IC50/EC50 (µg/mL) | Reference(s) |

| Cryptosporidium parvum | This compound | ~1.0 | [1] |

| Giardia lamblia | This compound | ~0.1 - 1.0 | [1] |

| Entamoeba histolytica | This compound | ~0.1 - 1.0 | [1] |

| Trichomonas vaginalis | This compound | ~0.1 - 1.0 | [1] |

| Ascaris lumbricoides | This compound | Not specified | [2] |

| Hymenolepis nana | This compound | Not specified | [2] |

The Emergence of a Broad-Spectrum Antiviral: Quantitative Data

A significant area of ongoing research is the broad-spectrum antiviral activity of this compound. Its mechanism of action against viruses is distinct from its antiparasitic activity and appears to be primarily host-directed. This involves the modulation of host signaling pathways and interference with viral protein maturation. One of the key mechanisms identified is the inhibition of the maturation of viral hemagglutinin at a post-translational level.[2]

Table 3: In Vitro Antiviral Activity of this compound and Tizoxanide

| Virus | Drug | Cell Line | IC50/EC50 (µg/mL) | Reference(s) |

| Influenza A (H1N1) | Tizoxanide | MDCK | 0.3 - 1.5 | [2] |

| Influenza A (H3N2) | Tizoxanide | MDCK | 0.3 - 1.5 | [2] |

| Influenza B | Tizoxanide | MDCK | 0.3 - 1.5 | [2] |

| Coronavirus (HCoV-229E) | This compound | MRC-5 | 0.05 | [12] |

| Coronavirus (HCoV-OC43) | This compound | MRC-5 | 0.15 | [12] |

| SARS-CoV-2 | This compound | Vero E6 | 2.12 µM | [9] |

| Hepatitis B Virus (HBV) | This compound | HepG2 2.2.15 | ~1.0 | [2] |

| Hepatitis C Virus (HCV) | This compound | Huh-7 | ~0.1 - 1.0 | [2] |

| Rotavirus | Tizoxanide | MA104 | 0.3 - 1.0 | [2] |

| Norovirus | Tizoxanide | HG23 | ~1.0 | [2] |

| Respiratory Syncytial Virus (RSV) | Tizoxanide | HEp-2 | 0.5 | [2] |

| Dengue Virus | Tizoxanide | Vero | 0.1 | [2] |

| Yellow Fever Virus | Tizoxanide | Vero | 0.06 | [2] |

| Japanese Encephalitis Virus | This compound | BHK-21 | 0.12 | [2] |

Key Experimental Protocols in this compound Research

To facilitate further research, this section outlines the methodologies for key experiments cited in the study of this compound.

In Vitro Antiprotozoal Susceptibility Assay (Cryptosporidium parvum)

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against Cryptosporidium parvum infectivity in a host cell line.

Methodology:

-

Cell Culture: Human ileocecal adenocarcinoma (HCT-8) cells are cultured to confluency in 96-well plates.

-

Oocyst Preparation: C. parvum oocysts are excysted to release infectious sporozoites.

-

Infection: Confluent HCT-8 cell monolayers are infected with the prepared sporozoites.

-

Drug Treatment: Immediately after infection, various concentrations of this compound (typically in a serial dilution) are added to the wells.

-

Incubation: The infected and treated cells are incubated for 24-48 hours to allow for parasite development.

-

Quantification of Infection: The level of infection is quantified using an enzyme-linked immunosorbent assay (ELISA) targeting a parasite-specific antigen or by immunofluorescence microscopy to count the number of intracellular parasite developmental stages.

-

Data Analysis: The percentage of inhibition of parasite growth is calculated for each drug concentration relative to a no-drug control. The IC50 value is then determined by plotting the percent inhibition against the drug concentration and fitting the data to a dose-response curve.

Antiviral Plaque Reduction Assay (Influenza Virus)

Objective: To determine the concentration of tizoxanide (the active metabolite of this compound) required to reduce the number of influenza virus plaques by 50% (EC50).

Methodology:

-

Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to a confluent monolayer.

-

Virus Preparation: A stock of influenza virus is diluted to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units [PFU] per well).

-

Drug Treatment and Infection: The MDCK cell monolayers are washed, and then the virus inoculum, pre-mixed with various concentrations of tizoxanide, is added to the wells.

-

Adsorption: The plates are incubated for 1 hour to allow for virus adsorption to the cells.

-

Overlay: The virus inoculum is removed, and the cells are overlaid with a medium containing agarose and the corresponding concentration of tizoxanide. The agarose solidifies and restricts the spread of the virus to adjacent cells.

-

Incubation: The plates are incubated for 2-3 days until visible plaques (zones of cell death) are formed.

-

Plaque Visualization: The cells are fixed and stained with crystal violet to visualize and count the plaques.

-

Data Analysis: The number of plaques in the drug-treated wells is compared to the number in the untreated control wells. The EC50 value is calculated as the drug concentration that reduces the plaque number by 50%.

Pyruvate:Ferredoxin Oxidoreductase (PFOR) Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the enzymatic activity of PFOR.

Methodology:

-

Enzyme Preparation: PFOR is purified from the target anaerobic organism (e.g., Giardia lamblia).

-

Assay Reaction: The assay is performed under anaerobic conditions. The reaction mixture contains the purified PFOR enzyme, pyruvate (the substrate), coenzyme A, and an artificial electron acceptor such as methyl viologen.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture.

-

Spectrophotometric Monitoring: The activity of the PFOR enzyme is monitored by measuring the reduction of the electron acceptor, which results in a color change that can be quantified spectrophotometrically.

-

Data Analysis: The rate of the enzymatic reaction is measured in the presence and absence of this compound. The IC50 value is determined as the concentration of this compound that causes a 50% reduction in the enzyme's activity.

Unraveling the Mechanisms: Signaling Pathways and Molecular Interactions

The broad-spectrum activity of this compound is attributed to its ability to modulate multiple host and pathogen pathways.

Inhibition of Pyruvate:Ferredoxin Oxidoreductase (PFOR) in Protozoa

As previously mentioned, the primary mechanism of this compound against anaerobic protozoa is the inhibition of the PFOR enzyme. This disrupts the parasite's central metabolic pathway for energy production.

Caption: Inhibition of the PFOR enzyme by this compound in anaerobic protozoa.

Host-Directed Antiviral Mechanisms

This compound's antiviral activity is largely attributed to its ability to modulate host cellular pathways, making it a host-directed antiviral agent. This mode of action is advantageous as it presents a higher barrier to the development of viral resistance.

One of the key antiviral mechanisms of this compound is the disruption of the proper folding and maturation of viral glycoproteins, such as the hemagglutinin of the influenza virus. This interference occurs at a post-translational level within the endoplasmic reticulum of the host cell.

References

- 1. This compound inhibits paramyxovirus replication by targeting the Fusion protein folding: role of glycoprotein-specific thiol oxidoreductase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. The FDA-approved drug this compound is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review on possible mechanistic insights of this compound for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interferon Stimulated Gene Expression in HIV/HCV Coinfected Patients Treated with this compound/Peginterferon-Alfa-2a and Ribavirin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. biorxiv.org [biorxiv.org]

- 9. The FDA-Approved Oral Drug this compound Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The FDA-approved drug this compound is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers Publishing Partnerships | The modulation of metabolomics and antioxidant stress is involved in the effect of this compound against influenza A virus in vitro [frontierspartnerships.org]

- 12. Frontiers | Investigations of this compound molecular targets and pathways for the treatment of hepatocellular carcinoma using network pharmacology and molecular docking [frontiersin.org]

The Core Mechanism of Nitazoxanide: A Technical Guide to its Action Against Anaerobic Bacteria and Protozoa

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitazoxanide, a broad-spectrum antimicrobial agent, has demonstrated significant efficacy against a wide range of anaerobic bacteria and protozoa. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular interactions and metabolic disruption within these microorganisms. The primary target of this compound's active metabolite, tizoxanide, is the enzyme pyruvate:ferredoxin/flavodoxin oxidoreductase (PFOR), a critical component of anaerobic energy metabolism. This document will detail the inhibition of PFOR, present quantitative data on the drug's efficacy, outline key experimental protocols, and provide visual representations of the relevant pathways and workflows.

Core Mechanism of Action: Inhibition of Pyruvate:Ferredoxin/Flavodoxin Oxidoreductase (PFOR)

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, tizoxanide.[1][2] The primary mechanism of action of tizoxanide against anaerobic bacteria and protozoa is the non-competitive inhibition of the PFOR enzyme.[3] PFOR is essential for the anaerobic energy metabolism of these organisms, catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA and CO2.[3] This reaction is a crucial step in their central carbon metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and providing the cell with energy in the form of ATP.

The inhibition of PFOR by tizoxanide disrupts this vital metabolic pathway, leading to a depletion of cellular energy and ultimately, cell death.[3] A novel aspect of this mechanism is that tizoxanide is believed to target the "activated cofactor" of the enzymatic reaction, specifically the thiamine pyrophosphate (TPP) cofactor, rather than the substrate (pyruvate) or the catalytic sites of the enzyme. This unique mode of action may contribute to a lower propensity for the development of mutation-based drug resistance.

While the primary target is PFOR, some evidence also suggests that the nitro group of this compound may be reduced to form toxic free radicals, a mechanism shared with metronidazole. However, this compound has been shown to be effective against metronidazole-resistant strains, indicating that it can bypass common resistance mechanisms.[4]

Signaling Pathways and Logical Relationships

The following diagram illustrates the central role of PFOR in the anaerobic energy metabolism of protozoa and anaerobic bacteria and the inhibitory action of this compound's active metabolite, tizoxanide.

Caption: The PFOR metabolic pathway and the inhibitory action of tizoxanide.

Quantitative Data

The following tables summarize the in vitro activity of this compound and its active metabolite, tizoxanide, against various anaerobic protozoa and bacteria.

Table 1: In Vitro Activity of this compound and Tizoxanide against Anaerobic Protozoa

| Organism | Compound | IC50 (µg/mL) | Reference |

| Giardia intestinalis | This compound | 0.004 | [2] |

| Tizoxanide | 0.03 - 0.98 | [4] | |

| Entamoeba histolytica | This compound | 0.017 | [2] |

| Tizoxanide | 0.04 - 0.32 | [4] | |

| Trichomonas vaginalis | This compound | 0.034 | [2] |

| Tizoxanide | 0.03 - 2.05 | [4] | |

| Trichomonas vaginalis (Metronidazole-resistant) | Tizoxanide | 0.03 - 0.26 | [4] |

Table 2: In Vitro Activity of this compound and Tizoxanide against Anaerobic Bacteria

| Organism | Compound | MIC90 (µg/mL) | Reference |

| Bacteroides fragilis group | This compound | 0.5 | [5] |

| Tizoxanide | 1 | [6] | |

| Clostridium difficile | This compound | 0.06 | [5] |

| Tizoxanide | 2 | [6] | |

| Clostridium perfringens | This compound | 0.5 | [5] |

| Tizoxanide | 2 | [6] |

Table 3: PFOR Inhibition Constants (Ki) of Tizoxanide

| Organism | Ki (µM) | Reference |

| Various anaerobic bacteria and protozoa | 2 - 10 | [3] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) for Anaerobic Bacteria (Agar Dilution Method)

This protocol is adapted from the methodology described by Dubreuil et al. (1996).[1]

a. Media and Reagents:

-

Wilkins-Chalgren agar

-

Sterile defibrinated sheep blood (5% v/v)

-

This compound and Tizoxanide stock solutions (in a suitable solvent like DMSO)

-

Anaerobic incubation system (e.g., anaerobic chamber or gas-generating pouches)

-

Bacterial strains for testing

-

Control antibiotics (e.g., metronidazole, clindamycin)

b. Procedure:

-

Prepare a series of Wilkins-Chalgren agar plates containing serial twofold dilutions of this compound or tizoxanide. A control plate without any antimicrobial agent should also be prepared.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture.

-

Using a multipoint inoculator, spot-inoculate the bacterial suspension onto the surface of the agar plates.

-

Incubate the plates under anaerobic conditions at 37°C for 48 hours.

-

Following incubation, determine the MIC as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.

Determination of 50% Inhibitory Concentration (IC50) for Giardia lamblia

This protocol is a modification of the method described by Cedillo-Rivera and Muñoz (2002).[2]

a. Media and Reagents:

-

TYI-S-33 medium supplemented with 10% bovine serum

-

Giardia lamblia trophozoites in logarithmic growth phase

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Inverted microscope

b. Procedure:

-

Dispense 100 µL of TYI-S-33 medium into each well of a 96-well microtiter plate.

-

Add serial twofold dilutions of the this compound stock solution to the wells. Include a drug-free control.

-

Add 100 µL of a suspension containing a known concentration of G. lamblia trophozoites (e.g., 1 x 10^4 trophozoites/mL) to each well.

-

Incubate the plate at 37°C for 48 hours in an anaerobic or microaerophilic environment.

-

After incubation, determine the number of viable trophozoites in each well using an inverted microscope and a hemocytometer.

-

Calculate the percentage of growth inhibition for each drug concentration compared to the drug-free control.

-

The IC50 value is determined by a dose-response curve, representing the concentration of the drug that inhibits 50% of the parasite's growth.

PFOR Enzyme Inhibition Assay

This is a general protocol for a spectrophotometric assay to determine the inhibition of PFOR activity.

a. Reagents and Equipment:

-

Purified PFOR enzyme

-

Anaerobic buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Pyruvate (substrate)

-

Coenzyme A (CoA)

-

Thiamine pyrophosphate (TPP)

-

Artificial electron acceptor (e.g., methyl viologen or benzyl viologen)

-

Tizoxanide stock solution (in DMSO)

-

Anaerobic cuvettes

-

Spectrophotometer

b. Procedure:

-

Prepare a reaction mixture in an anaerobic cuvette containing the anaerobic buffer, CoA, TPP, and the artificial electron acceptor.

-

Add varying concentrations of tizoxanide to the reaction mixture. A control with the solvent (DMSO) alone should be included.

-

Add the purified PFOR enzyme to the cuvette and incubate for a short period.

-

Initiate the reaction by adding pyruvate.

-

Immediately monitor the reduction of the electron acceptor by measuring the change in absorbance at a specific wavelength (e.g., 578 nm for methyl viologen) over time.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

The inhibition constant (Ki) and the mode of inhibition can be determined by plotting the data using methods such as Lineweaver-Burk or Dixon plots.

Experimental Workflow

The following diagram outlines a typical workflow for investigating the mechanism of action of an antimicrobial agent like this compound.

Caption: A logical workflow for the investigation of this compound's mechanism of action.

Conclusion

This compound, through its active metabolite tizoxanide, exerts its potent antimicrobial effects against anaerobic bacteria and protozoa primarily by inhibiting the PFOR enzyme. This non-competitive inhibition disrupts the core energy metabolism of these pathogens, leading to their demise. The unique targeting of the enzyme's cofactor may represent a strategy to circumvent common drug resistance mechanisms. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to understand and leverage the therapeutic potential of this compound and related compounds. Further investigation into the nuances of its interaction with PFOR and other potential cellular targets will continue to be a valuable area of research.

References

- 1. journals.asm.org [journals.asm.org]

- 2. In vitro effect of this compound against Entamoeba histolytica, Giardia intestinalis and Trichomonas vaginalis trophozoites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Drug Development Against the Major Diarrhea-Causing Parasites of the Small Intestine, Cryptosporidium and Giardia [frontiersin.org]

- 4. In vitro activity of this compound and related compounds against isolates of Giardia intestinalis, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro evaluation of activities of this compound and tizoxanide against anaerobes and aerobic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activities of Tizoxanide and this compound Compared to Those of Five Other Thiazolides and Three Other Agents against Anaerobic Species - PMC [pmc.ncbi.nlm.nih.gov]

The Broad-Spectrum Antiviral Activity of Nitazoxanide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitazoxanide (NTZ), a thiazolide antiparasitic agent, has emerged as a promising broad-spectrum antiviral drug.[1] Initially approved for the treatment of protozoal infections, a growing body of evidence from in vitro, in vivo, and clinical studies has demonstrated its efficacy against a wide range of RNA and DNA viruses.[2][3] This technical guide provides an in-depth overview of the antiviral activity of this compound, its mechanisms of action, and the experimental methodologies used to evaluate its efficacy. The information is tailored for researchers, scientists, and drug development professionals interested in the therapeutic potential of this versatile compound.

Mechanism of Action: A Host-Directed Approach

Unlike many antiviral drugs that target specific viral enzymes, this compound primarily exerts its broad-spectrum activity through host-directed mechanisms. This approach offers the advantage of a higher barrier to the development of viral resistance. The key antiviral mechanisms of this compound are multifaceted and include the modulation of several critical cellular signaling pathways.

Interference with Viral Glycoprotein Maturation

This compound has been shown to interfere with the post-translational maturation of viral glycoproteins, a critical step for the assembly and infectivity of many enveloped viruses.[4] Specifically, NTZ blocks the terminal glycosylation of viral glycoproteins, such as the hemagglutinin (HA) of influenza virus and the spike (S) protein of coronaviruses, at an endoglycosidase H-sensitive stage.[4][5] This disruption of proper glycoprotein folding and trafficking hinders the formation of mature, infectious viral particles.

Activation of Innate Immunity

This compound potentiates the host's innate immune response to viral infections. It has been shown to amplify the activation of the RIG-I-like receptor (RLR) pathway, a key sensor of viral RNA in the cytoplasm.[6] This leads to enhanced downstream signaling through mitochondrial antiviral-signaling protein (MAVS) and subsequent activation of interferon regulatory factor 3 (IRF3), a transcription factor crucial for the production of type I interferons (IFNs).[6]

Modulation of Protein Synthesis and Autophagy

This compound can also modulate cellular processes like protein synthesis and autophagy to create an antiviral state. It has been reported to induce the phosphorylation of protein kinase R (PKR) and the eukaryotic initiation factor 2α (eIF2α).[7] Phosphorylation of eIF2α leads to a general inhibition of protein synthesis, which can restrict viral replication. Furthermore, this compound and its active metabolite, tizoxanide, can induce autophagy by inhibiting the Akt/mTOR/ULK1 signaling pathway. Autophagy is a cellular degradation process that can eliminate intracellular pathogens, including viruses.

Quantitative Antiviral Activity

The in vitro antiviral activity of this compound and its active metabolite, tizoxanide, has been quantified against a diverse array of viruses. The 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) values vary depending on the virus, cell line, and assay used. A summary of reported values is presented in the table below.

| Virus Family | Virus | Cell Line | Compound | IC50/EC50 (µM) | Reference |

| Orthomyxoviridae | Influenza A (H1N1, H3N2, H5N9, H7N1) | MDCK | Tizoxanide | 0.2 - 1.5 µg/mL | [2] |

| Influenza A (Amantadine-resistant) | MDCK | This compound | 0.9 - 3.2 µM | [4] | |

| Influenza A (Oseltamivir-resistant) | MDCK | This compound | 0.9 - 3.2 µM | [4] | |

| Coronaviridae | Human Coronavirus OC43 | MRC-5 | This compound | 0.15 µg/mL | [1] |

| Human Coronavirus 229E | MRC-5 | This compound | 0.05 µg/mL | [1] | |

| SARS-CoV-2 | Vero E6 | This compound | 2.12 µM | [8] | |

| SARS-CoV-2 | Vero E6 | Tizoxanide | 0.8 µg/mL | [8] | |

| Flaviviridae | Hepatitis C Virus (Genotype 1a) | AVA5 | Tizoxanide | 0.09 µg/mL | [5] |

| Hepatitis C Virus (Genotype 1b) | Huh7.5 | Tizoxanide | 0.06 µg/mL | [5] | |

| Dengue Virus | Vero | Tizoxanide | - | [9][10][11] | |

| Hepadnaviridae | Hepatitis B Virus | 2.2.15 | This compound | 0.12 - 0.59 µM | [12] |

| Reoviridae | Rotavirus | MA104 | Tizoxanide | - | [2] |

| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | HeLa | Tizoxanide | 0.3 µg/mL | [2] |

| Parainfluenza Virus (Sendai) | 37RC | Tizoxanide | 0.1 µg/mL | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound's antiviral activity.

50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is a method used to quantify virus titer by determining the dilution of virus required to infect 50% of the inoculated cell cultures.

-

Cell Seeding: Seed a 96-well plate with a susceptible cell line at a density that will form a confluent monolayer overnight.

-

Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in an appropriate cell culture medium.

-

Infection: Remove the growth medium from the cells and inoculate replicate wells (typically 4-8 wells per dilution) with each virus dilution. Include a cell control (no virus).

-

Drug Treatment: In parallel, treat infected cells with various concentrations of this compound.

-

Incubation: Incubate the plates at the optimal temperature and CO2 concentration for the specific virus and cell line.

-

Cytopathic Effect (CPE) Observation: Observe the plates daily for the appearance of CPE. The final reading is typically taken after a predetermined number of days.

-

Calculation: The TCID50 is calculated using the Reed-Muench or Spearman-Kärber method. The IC50 is determined by plotting the percentage of CPE inhibition against the drug concentration.

Plaque Reduction Assay

This assay quantifies the concentration of an antiviral agent required to reduce the number of viral plaques by 50%.

-

Cell Seeding: Seed 6-well or 12-well plates with a susceptible cell line to form a confluent monolayer.

-

Infection and Drug Treatment: Infect the cell monolayers with a known concentration of virus (e.g., 100 plaque-forming units per well) in the presence of serial dilutions of this compound.

-

Adsorption: Incubate for 1-2 hours to allow for viral adsorption.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread.

-

Incubation: Incubate the plates until distinct plaques are visible.

-

Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculation: The percentage of plaque reduction is calculated for each drug concentration compared to the virus control. The IC50 is determined from the dose-response curve.

Western Blotting for Viral Protein Expression

Western blotting is used to detect and quantify specific viral proteins in infected cells.

-

Sample Preparation: Infect cell monolayers with the virus and treat with this compound. At the desired time point, lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral protein of interest, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Immunofluorescence Assay for Viral Protein Localization

This technique is used to visualize the subcellular localization of viral proteins.

-

Cell Culture and Treatment: Grow cells on coverslips, infect them with the virus, and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with a fixative (e.g., paraformaldehyde) and, if necessary, permeabilize them with a detergent (e.g., Triton X-100) to allow antibody access to intracellular antigens.

-

Blocking: Block with a suitable blocking buffer.

-

Antibody Staining: Incubate the cells with a primary antibody against the viral protein, followed by a fluorescently labeled secondary antibody. Nuclear counterstaining (e.g., with DAPI) can also be performed.

-

Microscopy: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

Endoglycosidase H (Endo H) Digestion Assay

This assay is used to assess the glycosylation status of viral glycoproteins.

-

Cell Lysate Preparation: Prepare cell lysates from virus-infected and this compound-treated cells as for Western blotting.

-

Denaturation: Denature a portion of the lysate by heating in the presence of a denaturing buffer.

-

Endo H Digestion: Treat the denatured lysate with Endo H enzyme according to the manufacturer's protocol. Include a control sample without the enzyme.

-

Western Blot Analysis: Analyze the digested and undigested samples by Western blotting using an antibody specific for the glycoprotein of interest. A shift in the molecular weight of the glycoprotein after Endo H treatment indicates the presence of high-mannose N-linked glycans, characteristic of immature glycoproteins retained in the endoplasmic reticulum.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its antiviral evaluation.

References

- 1. The FDA-approved drug this compound is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Drug repurposing of this compound: can it be an effective therapy for COVID-19? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular mechanism of RIG‐I activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | The FDA-approved drug this compound is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]

- 9. Tizoxanide Antiviral Activity on Dengue Virus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Kelleni’s protocol incorporating non-steroidal anti-inflammatory drugs and this compound to early manage dengue virus disease: An antiviral silver bullet - PMC [pmc.ncbi.nlm.nih.gov]

- 11. preprints.org [preprints.org]

- 12. researchgate.net [researchgate.net]

Navigating the Preclinical Landscape: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Nitazoxanide in Animal Models

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of nitazoxanide in various animal models. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data, details experimental methodologies, and visualizes complex biological processes to facilitate a deeper understanding of this broad-spectrum therapeutic agent.

Executive Summary

This compound, a thiazolide antiparasitic drug, and its primary active metabolite, tizoxanide, have demonstrated a wide range of therapeutic activities against numerous protozoa, helminths, and viruses. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile, alongside its mechanism of action and efficacy in preclinical models, is crucial for its continued development and potential new applications. This guide consolidates quantitative PK data, outlines detailed experimental protocols, and provides visual representations of key pathways and workflows to serve as a critical resource for the scientific community.

Pharmacokinetics of Tizoxanide Across Animal Models

Following oral administration, this compound is rapidly hydrolyzed to its active metabolite, tizoxanide. The parent compound, this compound, is typically not detected in plasma. Tizoxanide is then further metabolized, primarily through glucuronidation.[1] The pharmacokinetic parameters of tizoxanide vary across different animal species.

Table 1: Single-Dose Oral Pharmacokinetics of Tizoxanide in Animal Models

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |

| Rat | 10 | ~0.8 | ~2.0 | - | - | [2] |

| Mouse | - | - | - | - | 2.28 (in plasma after inhalation of NTZ particles) | [3] |

| Goat | 200 | 2.56 ± 0.25 | 4.90 ± 0.13 | 27.40 ± 1.54 | 3.47 ± 0.32 | [4] |

| Calf | 15 (twice daily) | - | 2.0 - 8.0 | - | - | [5] |

Note: Data is for tizoxanide unless otherwise specified. Some studies did not report all parameters.

Pharmacodynamics and Efficacy in Animal Models

This compound's primary mechanism of action against anaerobic parasites and bacteria is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for anaerobic energy metabolism.[6] Its antiviral activity is believed to involve the selective blockade of viral hemagglutinin maturation.[7]

Antiparasitic Efficacy

Cryptosporidiosis:

This compound has been evaluated for its efficacy against Cryptosporidium parvum in various animal models, with mixed results.

-

SCID Mice: In a study with anti-gamma-interferon-conditioned SCID mice infected with C. parvum, oral administration of this compound at 100 or 200 mg/kg/day for 10 days was found to be ineffective at reducing the parasite burden.[1]

-

Gnotobiotic Piglets: In a gnotobiotic piglet diarrhea model, oral administration of this compound at 250 mg/kg/day for 11 days was partially effective at reducing the parasite burden. However, a lower dose of 125 mg/kg/day was not effective. The higher dose also induced drug-related diarrhea.[1]

-

Neonatal Calves: In experimentally infected neonatal dairy calves, a study showed that this compound administered at 1.5 g twice daily for 5 days reduced the severity and duration of diarrhea and oocyst shedding. 85% of treated calves stopped shedding oocysts by the end of the observation period.[8]

Table 2: Efficacy of this compound in Animal Models of Cryptosporidiosis

| Animal Model | Dosing Regimen | Outcome | Reference |

| SCID Mice | 100 or 200 mg/kg/day for 10 days | Ineffective in reducing parasite burden | [1] |

| Gnotobiotic Piglets | 250 mg/kg/day for 11 days | Partially effective in reducing parasite burden | [1] |

| Neonatal Calves | 1.5 g twice daily for 5 days | Reduced diarrhea severity and oocyst shedding | [8] |

Metabolic Effects

Hyperlipidemia and Hepatic Steatosis:

Recent studies have explored the potential of this compound in treating metabolic disorders.

-

Hamsters and Mice: In high-fat diet (HFD)-induced models of hyperlipidemia and hepatic steatosis, gavage administration of this compound inhibited increases in liver weight, and blood and liver lipids in hamsters. It also improved HFD-induced hepatic steatosis in both hamsters and C57BL/6J mice. The proposed mechanism involves the activation of AMPK by this compound and its metabolite tizoxanide.[9][10]

Detailed Experimental Protocols

Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.[6]

-

Drug Administration: Single oral dose of this compound.

-

Sample Collection: Blood samples are collected via a catheter implanted into the tail vein at predetermined time points (e.g., 0.25, 0.5, 1.0, 2.0, 4.0, 6.0 hours) into heparinized tubes.[11] Plasma is separated by centrifugation and stored at -70°C until analysis.[11]

-

Analytical Method (HPLC):

-

Sample Preparation: Plasma samples (200 µL) are deproteinized with acetonitrile.[6][12]

-

Chromatography: A C18 column is used with a ternary gradient elution of 50 mmol/L KH2PO4, acetonitrile, and methanol.[6][12]

-

Quantification: The method is linear in a range of 10–1280 ng/mL for tizoxanide.[6][12]

-

-

Analytical Method (LC-MS/MS):

-

Sample Preparation: Protein precipitation from plasma (50 µL) using acetonitrile.[13]

-

Chromatography: A C18 column with a mobile phase consisting of acetonitrile and 5 mM ammonium formate buffer (containing 0.05% formic acid) with a gradient elution.[13]

-

Detection: Triple quadrupole mass spectrometer operated under multiple reaction-monitoring mode with electrospray ionization. The precursor-to-product ion transitions for tizoxanide are m/z 264 → m/z 217.[13]

-

Cryptosporidium parvum Infection Model in Mice

-

Animal Model: Immunocompromised mice (e.g., SCID mice conditioned with anti-gamma-interferon monoclonal antibody).[1]

-

Infection: Mice are orally infected by gavage with Cryptosporidium parvum oocysts (e.g., 10^3 to 10^4 oocysts per mouse).[14]

-

Drug Administration: this compound is administered orally (e.g., by gavage) at specified doses (e.g., 100-250 mg/kg/day) for a defined period (e.g., 5-10 consecutive days).[1][14]

-

Efficacy Assessment:

-

Oocyst Shedding: Fecal samples are collected, and the number of oocysts per gram of feces is determined using methods such as immunofluorescence microscopy.[8]

-

Histopathology: At the end of the study, intestinal tissues (e.g., ileocecal sections) are collected, fixed, and stained (e.g., with hematoxylin and eosin) to assess parasite load and intestinal pathology, such as villous atrophy and inflammation.[15]

-

High-Fat Diet-Induced Hyperlipidemia and Hepatic Steatosis Model in Hamsters

-

Animal Model: Male hamsters.[10]

-

Induction of Disease: Hamsters are fed a high-fat diet (HFD) for a specified period to induce hyperlipidemia and hepatic steatosis.[10]

-

Drug Administration: this compound is administered by gavage at specified doses (e.g., 100 or 200 mg/kg/day) for the duration of the study.[10]

-

Efficacy Assessment:

-

Biochemical Analysis: Blood samples are collected to measure lipid profiles (e.g., total cholesterol, triglycerides).

-

Histopathology: Liver tissues are collected, weighed, and processed for histological examination to assess the degree of steatosis.[9]

-

Visualizing the Science: Pathways and Workflows

To better illustrate the complex processes involved in the study of this compound, the following diagrams have been generated using Graphviz.

Caption: Metabolic pathway and antiparasitic mechanism of this compound.

Caption: A typical workflow for a pharmacokinetic study of this compound.

Caption: Experimental workflow for evaluating this compound efficacy in a mouse model of cryptosporidiosis.

References

- 1. Efficacy of this compound against Cryptosporidium parvum in cell culture and in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis of tizoxanide, active metabolite of this compound, in rat brain tissue and plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The pharmacokinetics of this compound active metabolite (tizoxanide) in goats and its protein binding ability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Sensitive high performance liquid chromatographic assay for this compound metabolite in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous quantification of tizoxanide and tizoxanide glucuronide in mouse plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anthelmintics this compound protects against experimental hyperlipidemia and hepatic steatosis in hamsters and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. repositorio.inmegen.gob.mx [repositorio.inmegen.gob.mx]

- 13. researchgate.net [researchgate.net]

- 14. This compound, Ivermectin, and Artemether effects against cryptosporidiosis in diabetic mice: parasitological, histopathological, and chemical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of possible prophylactic and therapeutic effect of mefloquine on experimental cryptosporidiosis in immunocompromised mice - PMC [pmc.ncbi.nlm.nih.gov]

The Broad-Spectrum Antiviral Potential of Nitazoxanide: An In-Depth Technical Review of Initial In Vitro Studies Against Emerging Viruses

For Immediate Release

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the antiviral activity of nitazoxanide, a thiazolide antiparasitic agent, against a range of emerging and re-emerging viruses. This document is intended for researchers, scientists, and drug development professionals interested in the potential repurposing of this compound as a broad-spectrum antiviral therapeutic.

Executive Summary

This compound (NTZ), and its active metabolite tizoxanide (TIZ), have demonstrated potent in vitro activity against a diverse array of RNA and DNA viruses. Originally developed as an antiprotozoal agent, a growing body of evidence highlights its potential as a host-directed antiviral, a strategy that presents a higher barrier to the development of viral resistance. This guide consolidates key quantitative data from initial studies, details the experimental protocols used for efficacy evaluation, and illustrates the proposed mechanisms of action, offering a foundational resource for further research and development.

Quantitative Antiviral Activity

The in vitro efficacy of this compound and its active metabolite, tizoxanide, has been evaluated against numerous emerging viruses. The following tables summarize the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and the 50% cytotoxic concentration (CC₅₀) where reported. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is included as a measure of the compound's therapeutic window.

Table 1: In Vitro Antiviral Activity of this compound (NTZ) Against Emerging Viruses

| Virus Family | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | EC₅₀ / IC₅₀ (µg/mL) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference(s) |

| Coronaviridae | SARS-CoV-2 | Vero E6 | 2.12 - 3.19 | - | >60 | >18.8 | [1][2][3] |

| SARS-CoV-2 | Caco-2 | 0.58 | - | 9.15 | 15.8 | [3] | |

| MERS-CoV | LLC-MK2 | - | 0.92 | - | - | [4] | |

| HCoV-OC43 | MRC-5 | - | 0.15 | >50 | >330 | [5] | |

| HCoV-229E | MRC-5 | - | 0.05 | >50 | >1000 | [5] | |

| HCoV-NL63 | LLC-MK2 | - | ~0.1 | - | - | [5] | |

| Filoviridae | Ebola Virus (EBOV) | A549 | ~20.0 | - | >40 | >2 | [6] |

| Flaviviridae | Zika Virus (ZIKV) | Vero | - | 11.7 | - | 32.4 | [7] |

Table 2: In Vitro Antiviral Activity of Tizoxanide (TIZ) Against Emerging Viruses

| Virus Family | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | EC₅₀ / IC₅₀ (µg/mL) | CC₅₀ (µM) | SI (CC₅₀/EC₅₀) | Reference(s) | | --- | --- | --- | --- | --- | --- | --- | | Coronaviridae | SARS-CoV-2 | Vero E6 | 2.9 - 7.48 | 0.8 | >60 | >8.0 |[1][8] | | | MERS-CoV | LLC-MK2 | - | 0.83 | - | - |[4] | | Flaviviridae | Zika Virus (ZIKV) | Vero | <10.0 | - | - | - |[9] |

Experimental Protocols

The evaluation of this compound's antiviral activity involves several standard in vitro methodologies. These protocols are designed to quantify the inhibition of viral replication and assess the compound's cytotoxicity.

Cell Lines and Virus Propagation

A variety of cell lines permissive to specific viral infections are used, including Vero E6 (African green monkey kidney), Caco-2 (human colorectal adenocarcinoma), A549 (human lung carcinoma), MRC-5 (human fetal lung fibroblast), and LLC-MK2 (rhesus monkey kidney) cells.[3][4][5][6] Viruses are propagated in these cells to generate viral stocks of known titers, typically quantified by plaque assay or 50% Tissue Culture Infectious Dose (TCID₅₀) assays.[3][6]

Antiviral Activity Assays

This is a common method to determine the EC₅₀.

-

Cell Seeding: Plate permissive cells (e.g., Vero E6) in 96-well plates and incubate until confluent.[3]

-

Compound Addition: Prepare serial dilutions of this compound or tizoxanide in culture medium and add to the cells.[3]

-

Infection: After a brief incubation with the compound, infect the cells with the target virus at a pre-calibrated multiplicity of infection (MOI) to ensure the virus is in the exponential growth phase at the time of readout.[3]

-

Incubation: Incubate the plates for a defined period (e.g., 48 hours) at 37°C.[2]

-

RNA Extraction and qRT-PCR: At the end of the incubation, extract total RNA from the cell supernatant or cell lysate. Quantify the viral RNA using a one-step real-time reverse transcription-polymerase chain reaction (qRT-PCR) assay with primers and probes specific to the viral genome.[3][10]

-

Data Analysis: The EC₅₀ value is calculated by plotting the percentage of viral RNA inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[8]

This assay measures the inhibition of infectious virus particle production.

-

Cell Seeding and Infection: Seed cells in 6-well or 12-well plates. Once confluent, infect the cell monolayer with a low MOI (e.g., 0.01) of the virus for 1-2 hours.[6]

-

Compound Treatment: After infection, remove the viral inoculum, wash the cells, and add an overlay medium (e.g., containing carboxymethylcellulose or agar) with various concentrations of the test compound.

-

Incubation: Incubate the plates for several days until viral plaques (zones of cell death) are visible.

-

Visualization and Counting: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet. Count the number of plaques in each well.

-

Data Analysis: The percentage of plaque reduction is calculated relative to the untreated virus control. The IC₅₀ is the concentration that reduces the plaque number by 50%.

Cytotoxicity Assay

It is critical to determine if the antiviral effect is due to specific inhibition of the virus or general cell toxicity.

-

Protocol: Seed cells in a 96-well plate and treat with the same serial dilutions of the compound used in the antiviral assay, but without adding the virus.[8]

-

Incubation: Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).[7]

-

Viability Assessment: Measure cell viability using assays such as MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide], which measures mitochondrial metabolic activity, or CellTiter-Glo®, which quantifies ATP levels.[7][8]

-

Data Analysis: The CC₅₀ value is the compound concentration that reduces cell viability by 50% compared to the untreated cell control.[8]

References

- 1. biorxiv.org [biorxiv.org]

- 2. A review on possible mechanistic insights of this compound for repurposing in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pre-clinical evaluation of antiviral activity of this compound against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a new drug candidate for the treatment of Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The FDA-approved drug this compound is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The FDA-Approved Oral Drug this compound Amplifies Host Antiviral Responses and Inhibits Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Pediatric Drug this compound: A Potential Choice for Control of Zika - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The FDA-approved drug this compound is a potent inhibitor of human seasonal coronaviruses acting at postentry level: effect on the viral spike glycoprotein [frontiersin.org]

Tizoxanide: A Comprehensive Technical Guide on the Active Metabolite of Nitazoxanide for Research Professionals

An In-depth Exploration of the Mechanisms, Experimental Protocols, and Therapeutic Potential of Tizoxanide

Introduction

Nitazoxanide, a broad-spectrum therapeutic agent, undergoes rapid deacetylation in vivo to its active metabolite, tizoxanide (desacetyl-nitazoxanide).[1] This conversion is so swift that the parent compound, this compound, is often undetectable in plasma following oral administration.[2] Tizoxanide is the primary entity responsible for the wide-ranging antiparasitic, antiviral, and anti-inflammatory activities attributed to this compound. This technical guide provides a comprehensive overview of tizoxanide, focusing on its mechanisms of action, key experimental protocols for its study, and a summary of its therapeutic potential for researchers, scientists, and drug development professionals.

Pharmacokinetics and Metabolism

Following oral administration of this compound, it is rapidly hydrolyzed by plasma esterases to form tizoxanide.[2] The half-life of this conversion in plasma is remarkably short, approximately 6 minutes at 37°C.[3][4] Tizoxanide then undergoes further phase II metabolism, primarily through glucuronidation, to form tizoxanide glucuronide, which is a major circulating metabolite.[2][5] Elimination of the metabolites occurs through both urine (approximately 31.5%) and feces (approximately 66.2%).[3][4]

| Parameter | Value | Species | Administration | Reference |

| Tmax (Tizoxanide) | 1-4 hours | Human | Single 500 mg oral dose of this compound | [5] |

| Plasma Protein Binding (Tizoxanide) | >95% | Goat | In vitro | [6] |

| Elimination Route | Urine and Feces | Human | Single 500 mg oral dose of radiolabelled this compound | [3][4] |

Mechanism of Action

Tizoxanide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting host cell pathways rather than directly acting on pathogens. This host-directed activity is a key area of research and presents a high barrier to the development of microbial resistance.

Antiparasitic Activity

The foundational mechanism of tizoxanide's antiparasitic action is the inhibition of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme-dependent electron transfer reaction.[7] This process is critical for the anaerobic energy metabolism of various protozoa and bacteria. By disrupting this pathway, tizoxanide leads to energy depletion and cell death in these organisms.[7]

Antiviral Activity

Tizoxanide's antiviral activity is broad-spectrum, affecting a range of RNA and DNA viruses. The proposed mechanisms include:

-

Inhibition of Viral Protein Maturation: Tizoxanide has been shown to block the maturation of viral glycoproteins, such as the hemagglutinin of influenza virus, at a post-translational stage.[8][9] This interference with protein folding and processing is crucial for the assembly of new viral particles.

-

Modulation of Host Signaling Pathways: Tizoxanide's antiviral effects are also attributed to its ability to modulate host cell signaling pathways that are essential for viral replication.

Anti-inflammatory Effects

Tizoxanide demonstrates significant anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[10] It has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.[10][11] This leads to a reduction in the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[11]

Cellular Energy Metabolism and AMPK Activation

A core aspect of tizoxanide's mechanism is its function as a mild mitochondrial uncoupler.[12][13] This uncoupling of oxidative phosphorylation leads to a modest decrease in cellular ATP levels.[9] The reduction in ATP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[12][14] AMPK activation, in turn, can trigger downstream effects such as the enhancement of autophagy and the inhibition of pro-inflammatory pathways.[15]

Signaling Pathways and Logical Relationships

The intricate interplay of tizoxanide's mechanisms can be visualized through the following signaling pathways and logical workflows.

Metabolism of this compound to Tizoxanide.

Tizoxanide's Core Mechanism of Action.

Quantitative Data Summary

The following tables summarize the reported in vitro activities of tizoxanide against various viruses.

Table 1: Antiviral Activity of Tizoxanide against Hepatitis B and C Viruses

| Virus | Assay | Cell Line | EC50 (µM) | Reference |

| HBV | Intracellular Replication | HepG2.2.15 | 0.46 | [16] |

| HBV | Extracellular Production | HepG2.2.15 | 0.15 | [16] |

| HCV | Intracellular Replication | N/A | 0.15 | [10] |

Table 2: Antiviral Activity of Tizoxanide against Influenza and Rotaviruses

| Virus | Strain | Cell Line | IC50 (µg/mL) | Reference |

| Influenza A & B | Multiple | MDCK | Similar to concentrations that decrease cellular ATP | [9] |

| Rotavirus | Simian SA11-G3P(2) | MA104 | 0.5 | [8] |

| Rotavirus | Human Wa-G1P(8) | MA104 | 1 | [8] |

Table 3: Anti-inflammatory Activity of Tizoxanide

| Cytokine | Cell Type | IC50 (µg/mL) | Reference |

| TNF-alpha, IL-1, IL-2, IL-3, IL-5, IL-8, IL-10 | N/A | 0.67 - 2.65 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in tizoxanide research.

Determination of Antiviral Efficacy (EC50) by Viral RNA Yield Reduction Assay

This protocol is adapted for determining the 50% effective concentration (EC50) of tizoxanide against viruses like SARS-CoV-2 in a cell-based assay.[17]

Materials:

-

Cells: Vero E6 or Caco-2 cells.

-

Virus: Viral isolate of interest (e.g., SARS-CoV-2). All work with infectious virus must be performed in a BSL-3 laboratory.

-

Compound: Tizoxanide.

-

Reagents: Assay medium (e.g., DMEM with 2.5% FBS), RNA extraction kits (e.g., TRIzol), reagents for qRT-PCR.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density to form a confluent monolayer.

-

Compound Dilution: Prepare serial dilutions of tizoxanide in assay medium.

-

Infection and Treatment:

-

Remove cell culture medium from the wells.

-

Add 25 µL of each compound dilution in triplicate to the cell plates.

-

Include "virus control" wells (no compound) and "cell control" wells (no compound, no virus).

-

Infect the cells by adding the virus at a predetermined multiplicity of infection (MOI).

-

-

Incubation: Incubate the plates for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.

-

RNA Extraction: After incubation, lyse the cells and extract viral RNA using a suitable kit.

-

qRT-PCR: Quantify the viral RNA using quantitative reverse transcription PCR.

-

Data Analysis:

-

Calculate the percentage of viral inhibition for each tizoxanide concentration relative to the virus control.

-

Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Workflow for EC50 Determination.

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of tizoxanide to ensure that the observed antiviral or anti-inflammatory effects are not due to cell death.[17]

Materials:

-

Cells: Same cell line as used in the primary assay.

-

Compound: Tizoxanide.

-

Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

Procedure:

-

Cell Seeding and Treatment: Follow the same cell seeding and compound addition steps as the primary assay protocol, but do not add the virus.

-

Incubation: Incubate the plates for the same duration as the primary assay.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against the log of the compound concentration. The Selectivity Index (SI) can be calculated as CC50/EC50.

Western Blot Analysis for AMPK Activation

This protocol is used to determine the effect of tizoxanide on the activation of AMPK by measuring the levels of phosphorylated AMPK (p-AMPK).[14]

Materials:

-

Cells: Relevant cell line (e.g., RAW264.7 macrophages).

-

Compound: Tizoxanide.

-

Reagents: Lysis buffer, protein assay kit, primary antibodies (anti-p-AMPK, anti-AMPK), secondary antibody (HRP-conjugated), ECL detection reagents.

Procedure:

-

Cell Treatment: Treat cells with tizoxanide at various concentrations for a specified time (e.g., 12 hours).

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against p-AMPK and total AMPK.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize the p-AMPK levels to total AMPK to determine the extent of activation.

Conclusion

Tizoxanide, the active metabolite of this compound, is a molecule of significant interest to the research and drug development community. Its multifaceted mechanism of action, centered on the modulation of host cellular pathways, provides a compelling basis for its broad-spectrum therapeutic activities. This technical guide has provided a detailed overview of tizoxanide's pharmacokinetics, mechanisms of action, and key experimental protocols to facilitate further investigation into its therapeutic potential. The continued exploration of tizoxanide and its derivatives holds promise for the development of novel host-directed therapies for a wide range of infectious and inflammatory diseases.

References

- 1. Tizoxanide - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound: pharmacokinetics and metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacokinetics of this compound active metabolite (tizoxanide) in goats and its protein binding ability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. This compound: A first-in-class broad-spectrum antiviral agent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Tizoxanide Inhibits Inflammation in LPS-Activated RAW264.7 Macrophages via the Suppression of NF-κB and MAPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The clinical antiprotozoal drug this compound and its metabolite tizoxanide extend Caenorhabditis elegans lifespan and healthspan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The mitochondrial uncoupling effects of this compound enhances cellular autophagy and promotes the clearance of α-synuclein: Potential role of AMPK-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

Nitazoxanide's Broad-Spectrum Antiparasitic Reach Beyond Giardia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitazoxanide, a thiazolide compound, has emerged as a significant broad-spectrum antiparasitic agent.[1][2] Initially developed as a veterinary anthelmintic, its efficacy in humans now extends to a wide array of protozoa and helminths beyond its well-known application against Giardia lamblia.[2] This technical guide provides an in-depth exploration of this compound's antiparasitic spectrum, detailing its activity against various parasites, the experimental methodologies used to ascertain its efficacy, and the underlying mechanisms of action.

Antiparasitic Spectrum and Efficacy

This compound has demonstrated clinical and in vitro activity against a diverse range of parasites, making it a valuable tool in the treatment of various parasitic infections.[1][3] Its efficacy has been documented against numerous protozoa and helminths.

Protozoal Infections

This compound is a potent agent against several medically important protozoa:

-

Cryptosporidium parvum : It is the first drug approved by the US Food and Drug Administration (FDA) for the treatment of cryptosporidiosis.[2] Clinical studies in immunocompetent adults and children have shown its effectiveness in treating diarrhea caused by C. parvum.[1][4] However, its efficacy is reduced in immunocompromised individuals, such as those with advanced HIV/AIDS or transplant recipients.[5][6]

-

Entamoeba histolytica : this compound is effective in treating invasive intestinal amoebiasis and in clearing E. histolytica colonization.[7][8] Studies have shown high rates of symptom resolution and parasite eradication in patients treated with this compound.[7][9] It has also shown promise in treating hepatic amoebiasis.[8]

-

Trichomonas vaginalis : In vitro studies have demonstrated that this compound and its active metabolite, tizoxanide, exhibit high levels of activity against both metronidazole-susceptible and metronidazole-resistant strains of T. vaginalis.[10]

-

Other Protozoa : Clinical efficacy or in vitro activity has also been reported against Blastocystis hominis, Cyclospora cayetanensis, Isospora belli, and Balantidium coli.[1][2][3]